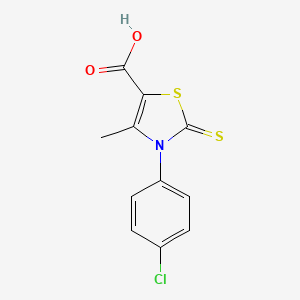

3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid

Description

Properties

IUPAC Name |

3-(4-chlorophenyl)-4-methyl-2-sulfanylidene-1,3-thiazole-5-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClNO2S2/c1-6-9(10(14)15)17-11(16)13(6)8-4-2-7(12)3-5-8/h2-5H,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAQINBZWTJNCJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=S)N1C2=CC=C(C=C2)Cl)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClNO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Thiazole Synthesis with α-Haloketones

The Hantzsch thiazole synthesis remains a cornerstone for constructing the 2,3-dihydrothiazole core. In this method, α-haloketones react with thiourea derivatives to form the thiazole ring. For the target compound, ethyl 2-bromoacetoacetate serves as the α-haloketone precursor, providing the methyl group (position 4) and the ester moiety (position 5). Reaction with 4-chlorophenylthiourea in refluxing ethanol (12–16 h) yields ethyl 3-(4-chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate (Scheme 1). The thiourea contributes the 4-chlorophenyl group (position 3) and the thioxo sulfur (position 2), while the ester at position 5 is subsequently hydrolyzed to the carboxylic acid.

Key reaction conditions :

Alternative Cyclocondensation with α-Bromoacyl Derivatives

α-Bromoacyl compounds, such as 1-(4-(2-bromoacetyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid , can undergo cyclocondensation with thiocarbonyl compounds. For instance, reacting 2-bromo-4-methyl-3-oxopentanoic acid with 4-chlorophenylthiourea in acetone under reflux forms the dihydrothiazole ring. This method avoids ester intermediates, directly incorporating the carboxylic acid group at position 5.

Oxidation of Aldehyde Intermediates to Carboxylic Acids

Halomethylthiazole Hydrolysis and Oxidation

A patent-derived approach converts halomethylthiazoles to carboxylic acids via aldehyde intermediates (Scheme 2). Starting with 5-(chloromethyl)-3-(4-chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole , hydrolysis in aqueous sulfuric acid (6–90% v/v, 100–150°C) produces the aldehyde 3-(4-chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carbaldehyde . Subsequent oxidation with a nitric acid-sulfuric acid mixture (1:3 molar ratio, 65–90°C) yields the target carboxylic acid in 85–92% yield.

Optimized oxidation conditions :

Direct Hydroxymethyl Oxidation

In situ oxidation of hydroxymethylthiazoles bypasses aldehyde isolation. Treating 5-(hydroxymethyl)-3-(4-chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole with the HNO₃/H₂SO₄ system under reflux achieves full conversion to the carboxylic acid. This method reduces purification steps but requires careful pH control (1.5–2.5) during acid precipitation.

One-Pot Multicomponent Synthesis

Thiosemicarbazide-Based Assembly

A one-pot method combines 2-(2-benzylidenehydrazinyl)-4-methylthiazole , thiosemicarbazide , and 4-chlorophenylhydrazonoyl chloride in dioxane with triethylamine (TEA). The reaction proceeds via sequential nucleophilic substitutions and cyclizations, forming the thiazole ring with pre-installed substituents. After 12 h at 80°C, the crude product is purified via column chromatography (ethyl acetate/hexane) to yield the target compound in 62–75% yield.

Advantages :

Functional Group Interconversion Strategies

Ester Hydrolysis to Carboxylic Acid

The ester intermediate ethyl 3-(4-chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylate undergoes alkaline hydrolysis (2 M NaOH, 70°C, 4 h) followed by acidification (HCl, pH 2–3) to afford the carboxylic acid. This step achieves near-quantitative conversion and is scalable for industrial production.

Amide Oxidation

While less common, oxidation of a 5-aminomethyl group (e.g., 5-(aminomethyl)-3-(4-chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole ) using KMnO₄ in acidic medium provides an alternative route. However, yields are moderate (55–60%) due to side reactions.

Comparative Analysis of Synthetic Routes

| Method | Starting Materials | Key Steps | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Hantzsch Synthesis | Ethyl 2-bromoacetoacetate, 4-chlorophenylthiourea | Cyclocondensation, hydrolysis | 70–85 | High yield, straightforward purification | Requires ester hydrolysis step |

| Aldehyde Oxidation | 5-Chloromethylthiazole | Hydrolysis, oxidation | 85–92 | Scalable, high purity | Multistep process |

| One-Pot Multicomponent | Hydrazonoyl chloride, thiosemicarbazide | Cyclization | 62–75 | Rapid, atom-economical | Limited substrate scope |

Characterization and Validation

Spectroscopic Confirmation

Purity Assessment

HPLC analyses (C18 column, acetonitrile/water) show ≥98% purity for all major routes, with retention times of 6.8–7.2 min.

Industrial-Scale Considerations

Cost-Efficiency of Oxidation Route

The aldehyde oxidation pathway (Section 2.1) is preferred for large-scale synthesis due to:

Waste Management

Neutralization of spent acid (CaCO₃) and solvent recovery (dioxane, ethanol) reduce environmental impact. Patent data indicate 85–90% solvent recyclability.

Emerging Methodologies

Photocatalytic Decarboxylation

Recent advances employ visible-light photocatalysts (e.g., Ru(bpy)₃²⁺) to decarboxylate β-keto acids into thiazole aldehydes, which are then oxidized. This method remains experimental but offers potential for greener synthesis.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol or other reduced forms.

Substitution: Electrophilic or nucleophilic substitution reactions can occur at the chlorophenyl group or the thiazole ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of thiazole derivatives. For instance, compounds similar to 3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid have shown promising results against various bacterial strains.

- Mechanism of Action : The thiazole ring is believed to interfere with bacterial cell wall synthesis and protein synthesis pathways, making it effective against both Gram-positive and Gram-negative bacteria .

Anticancer Properties

Research indicates that thiazole derivatives can exhibit anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis in cancer cells. The compound's structural features may contribute to its ability to target specific cancer cell lines.

- Case Study : A derivative of thiazole was evaluated for its efficacy against breast cancer cell lines (MCF7), demonstrating significant cytotoxic effects . This suggests that this compound could be a candidate for further development in cancer therapy.

Synthesis of Novel Compounds

The compound serves as a precursor in the synthesis of various thiazole derivatives, which can be modified to enhance their biological activities.

- Synthetic Routes : Multi-step synthesis involving alkylation and cyclization reactions has been utilized to create related compounds with improved pharmacological profiles . This synthetic versatility makes it valuable in medicinal chemistry.

Data Table: Biological Activities of Related Thiazole Compounds

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. For example, it may inhibit the activity of microbial enzymes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological context and the type of activity being studied.

Comparison with Similar Compounds

Similar Compounds

- 4-Chlorophenylacetic acid

- 3-(4-Chlorophenyl)propionic acid

- Thiazole derivatives

Uniqueness

3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid is unique due to the combination of the thiazole ring and the chlorophenyl group, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it a valuable compound for various applications.

Biological Activity

3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews its biological activity, including its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure

The compound features a thiazole ring system with a carboxylic acid functional group and a chlorophenyl substituent, which are known to influence its biological properties significantly. The structural formula can be represented as follows:

Biological Activity Overview

Research indicates that thiazole derivatives often exhibit a variety of biological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties. The specific compound has shown promising results in several studies.

Anticancer Activity

The anticancer potential of thiazole derivatives has been widely documented. For instance, compounds similar to this compound have been tested against various cancer cell lines. A study indicated that certain thiazole derivatives possess significant cytotoxic effects on cancer cells with IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL . The presence of electron-withdrawing groups like chlorine enhances the cytotoxicity by increasing the electron density on the thiazole ring.

Antimicrobial Properties

Thiazoles have also been recognized for their antimicrobial activities. Research has demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many thiazole derivatives act as inhibitors for enzymes involved in cancer cell proliferation and survival.

- Reactive Oxygen Species (ROS) Modulation : Some studies suggest that these compounds can modulate ROS levels within cells, thereby influencing apoptosis pathways .

- Cell Cycle Arrest : Certain derivatives have been shown to induce cell cycle arrest in cancer cells, preventing their proliferation .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of thiazole derivatives:

Q & A

Q. What are the recommended synthetic routes for 3-(4-Chlorophenyl)-4-methyl-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxylic acid, and how can reaction conditions be optimized?

The compound can be synthesized via cyclization reactions or modifications of precursor thiazole derivatives. For example, analogous thiazole compounds are synthesized using Biginelli reactions, where aldehydes, thioureas, and β-ketoesters are condensed in a one-pot reaction under acidic conditions (e.g., HCl or acetic acid) . Optimization involves adjusting solvent systems (e.g., ethanol or DMF), temperature (80–100°C), and catalyst choice. Post-synthesis purification may require column chromatography or recrystallization. Yield improvements (e.g., 87% as in ) rely on stoichiometric balancing and intermediate stabilization .

Q. How should NMR, IR, and elemental analysis be applied to validate the compound’s structure?

- 1H/13C-NMR : Assign peaks to confirm substituent positions. For instance, the thioxo group (C=S) typically appears at ~160–170 ppm in 13C-NMR, while aromatic protons from the 4-chlorophenyl group resonate as multiplets in 1H-NMR (δ 7.2–7.8 ppm) .

- FT-IR : Identify key functional groups, such as C=O (1680–1720 cm⁻¹) and C=S (1250–1350 cm⁻¹) .

- Elemental Analysis : Compare experimental vs. theoretical C/H/N percentages (e.g., 69.48% C, 5.55% H, 7.38% N in ) to verify purity .

Advanced Research Questions

Q. What experimental designs are suitable for studying the environmental fate of this compound?

Long-term environmental impact studies should follow frameworks like Project INCHEMBIOL (), which includes:

- Laboratory Phase : Measure physicochemical properties (log P, solubility) to model environmental partitioning .

- Field Studies : Use randomized block designs with split-split plots (e.g., ) to assess degradation in soil/water systems across variables like pH, temperature, and microbial activity .

- Ecotoxicity Assays : Evaluate effects on model organisms (e.g., Daphnia magna) at cellular, population, and ecosystem levels .

Q. How can computational chemistry resolve contradictions in experimental reactivity data?

Molecular docking or DFT calculations can predict binding affinities or reaction pathways. For example:

- DFT : Calculate HOMO-LUMO gaps to explain nucleophilic/electrophilic sites .

- MD Simulations : Model interactions with biological targets (e.g., enzymes) to rationalize discrepancies between in vitro and in vivo activity . Cross-validate computational results with experimental kinetics (e.g., reaction rates) and spectroscopic data .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray diffraction studies?

- Solvent Screening : Use mixed solvents (e.g., DCM/hexane) to enhance crystal lattice formation.

- Temperature Gradients : Slow cooling from saturated solutions promotes single-crystal growth.

- Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to stabilize crystal packing, as demonstrated in analogous thiazole structures () .

Methodological Considerations

Q. How can stability studies be designed to assess the compound’s shelf-life under varying storage conditions?

- Accelerated Stability Testing : Expose samples to elevated temperatures (40–60°C) and humidity (75% RH) for 1–3 months. Monitor degradation via HPLC and compare to controls stored at −20°C .

- Light Sensitivity : Use UV-vis spectroscopy to track photodegradation under ICH Q1B guidelines .

Q. What analytical techniques are critical for detecting trace impurities in synthesized batches?

- HPLC-MS : Identify byproducts with m/z matching potential side-reaction products (e.g., chlorinated derivatives) .

- TGA/DSC : Detect residual solvents or polymorphic transitions that indicate impurities .

Data Contradiction Analysis

Q. How should researchers address discrepancies between theoretical and experimental elemental analysis results?

- Sample Purity : Re-run analysis after recrystallization to exclude solvent residues.

- Instrument Calibration : Verify combustion efficiency in CHNS analyzers.

- Hydration/Solvation : Account for crystal water (e.g., via TGA) if the compound is hygroscopic .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.